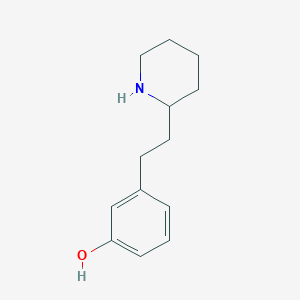
3-(2-ピペリジン-2-イルエチル)フェノール
説明
“3-(2-Piperidin-2-ylethyl)phenol” is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “3-(2-Piperidin-2-ylethyl)phenol” consists of a phenol group attached to a piperidine ring via an ethyl bridge . The SMILES string for this compound is OC1=CC(CCC2NCCCC2)=CC=C1 .科学的研究の応用
薬物設計と製薬用途
3-(2-ピペリジン-2-イルエチル)フェノール: はピペリジン誘導体であり、これは様々な医薬品に見られる構造モチーフです 。ピペリジン誘導体は、鎮痛剤、抗マラリア薬、抗ウイルス薬、抗高血圧薬などの作用を含む、薬理学的な重要性で知られています。薬物設計へのピペリジン構造の組み込みは、治療薬の効果と特異性を高めることができます。
生物活性と治療の可能性
3-(2-ピペリジン-2-イルエチル)フェノールのフェノール成分は、抗酸化、抗炎症、および抗菌特性の可能性を示唆しています 。フェノール化合物は、様々な疾患に対する新しい治療法の開発に利用できる生物活性を広く認識されています。
化学合成と有機化学研究
この化合物は、より複雑な分子を構築するための汎用性の高いフレームワークを提供し、有機合成におけるビルディングブロックとして役立ちます。 その固体形と標準条件下での安定性は、様々な化学反応と合成に適しています .
作用機序
Target of Action
This compound is a piperidine derivative, and piperidines are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a broad range of potential biochemical interactions
生化学分析
Biochemical Properties
3-(2-Piperidin-2-ylethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 3-(2-Piperidin-2-ylethyl)phenol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(2-Piperidin-2-ylethyl)phenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-Piperidin-2-ylethyl)phenol has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(2-Piperidin-2-ylethyl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes . Furthermore, 3-(2-Piperidin-2-ylethyl)phenol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
The effects of 3-(2-Piperidin-2-ylethyl)phenol change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Piperidin-2-ylethyl)phenol remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-(2-Piperidin-2-ylethyl)phenol has been associated with changes in cellular morphology and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 3-(2-Piperidin-2-ylethyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(2-Piperidin-2-ylethyl)phenol is effective without causing harm.
Metabolic Pathways
3-(2-Piperidin-2-ylethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity
Transport and Distribution
The transport and distribution of 3-(2-Piperidin-2-ylethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 3-(2-Piperidin-2-ylethyl)phenol can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-(2-Piperidin-2-ylethyl)phenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and oxidative stress responses.
特性
IUPAC Name |
3-(2-piperidin-2-ylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJBYDKJQKTNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655569 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-63-0 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)
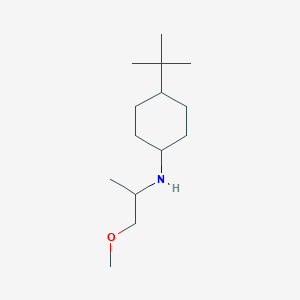
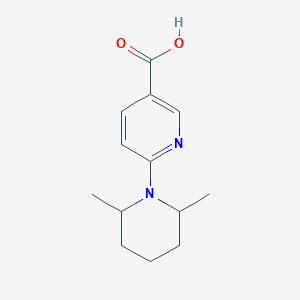
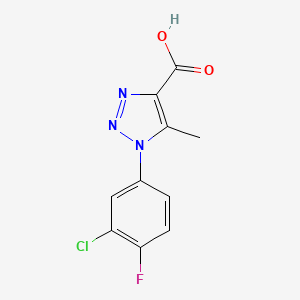
![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1461462.png)

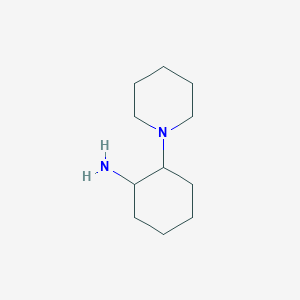



![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)
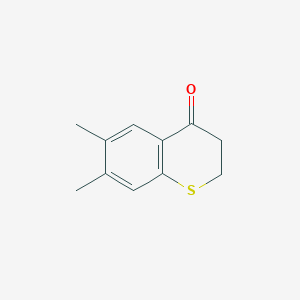
amine](/img/structure/B1461476.png)
